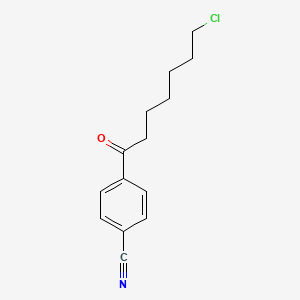

4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile

Vue d'ensemble

Description

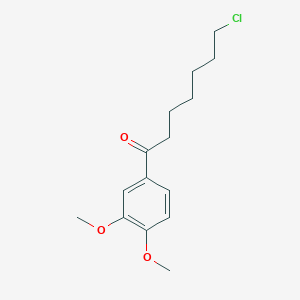

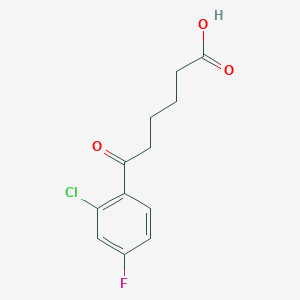

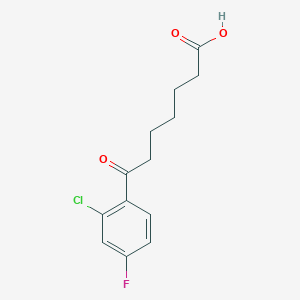

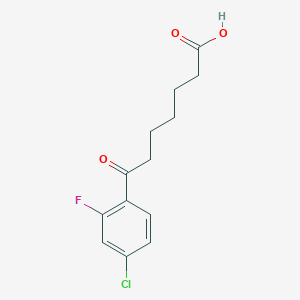

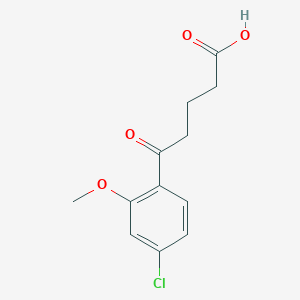

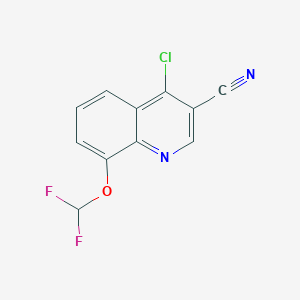

4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile is a specialty product used for proteomics research . Its molecular formula is C11H5ClF2N2O and it has a molecular weight of 254.62 .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are defined by its molecular formula, C11H5ClF2N2O, and its molecular weight, 254.62 . More specific physical and chemical properties are not available in the sources I found.Applications De Recherche Scientifique

Photovoltaic Properties

4-Chloro-8-(difluoromethoxy)quinoline-3-carbonitrile and its derivatives have been studied for their photovoltaic properties. Research indicates that these compounds exhibit rectification behavior and photovoltaic properties in both dark and illumination conditions, making them potential candidates for use in photodiode fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).

Structural and Optical Properties

Studies on the structural and optical properties of thin films made from quinoline derivatives, including this compound, have been conducted. These compounds have shown interesting properties, such as being polycrystalline in powder form and transitioning to nanocrystallites in an amorphous matrix upon thermal deposition. These properties are significant for applications in optoelectronics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Synthesis and Chemical Analysis

Research has been conducted on the synthesis of various quinoline derivatives, including methods and reactions that could involve this compound. These studies provide insights into the potential applications of these compounds in chemical synthesis and analysis (Mekheimer et al., 2008).

Corrosion Inhibition

Quinoline derivatives have been evaluated for their corrosion inhibition properties, which is relevant to this compound. These studies suggest potential applications in protecting metals from corrosion, particularly in acidic environments (Wazzan, 2017).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Safety measures include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding ingestion and inhalation, and avoiding dust formation .

Mécanisme D'action

Target of Action

Quinoline derivatives are known to have a broad range of biological activities and can interact with various targets .

Mode of Action

Quinoline derivatives are known to participate in various types of reactions, such as suzuki–miyaura (sm) cross-coupling . In SM coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Quinoline derivatives are known to interact with various biochemical pathways, depending on their specific functional groups .

Result of Action

Quinoline derivatives are known to have a broad range of biological activities, depending on their specific functional groups .

Action Environment

It is known that the efficacy of many chemical compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Propriétés

IUPAC Name |

4-chloro-8-(difluoromethoxy)quinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF2N2O/c12-9-6(4-15)5-16-10-7(9)2-1-3-8(10)17-11(13)14/h1-3,5,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJAHNXBZKKVNSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C(=C1)OC(F)F)C#N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.